2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a fluorophenyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves a multi-step process. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the reaction of a benzylsulfanyl derivative with a fluorophenyl hydrazine, followed by cyclization with a suitable reagent to form the triazolopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazolopyrimidine core can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:
Medicinal Chemistry: It has potential as a lead compound for the development of new drugs, particularly due to its unique structure and potential biological activity.
Material Science: The compound’s structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzylsulfanyl)-N-(3-chlorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 2-(benzylsulfanyl)-N-(3-methylphenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
Uniqueness
The presence of the fluorophenyl group in 2-(benzylsulfanyl)-N-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide imparts unique electronic properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C19H16FN5O2S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(3-fluorophenyl)-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H16FN5O2S/c20-13-7-4-8-14(9-13)21-17(27)15-10-16(26)22-18-23-19(24-25(15)18)28-11-12-5-2-1-3-6-12/h1-9,15H,10-11H2,(H,21,27)(H,22,23,24,26) |
InChI Key |
KRIAYHPCNAOSLO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=NC(=N2)SCC3=CC=CC=C3)NC1=O)C(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
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